molecular formula CH3I B1245728 (131I)iodanylmethane

(131I)iodanylmethane

Cat. No.: B1245728
M. Wt: 145.941 g/mol
InChI Key: INQOMBQAUSQDDS-XKBLRHCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(131I)iodanylmethane is a radiopharmaceutical compound used primarily for diagnostic purposes. It consists of human serum albumin labeled with iodine-131, a radioactive isotope. This compound is utilized in various medical applications, including the determination of blood volume, cardiac output, and the imaging of certain tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of iodinated I-131 serum albumin involves the iodination of human serum albumin with iodine-131. The process typically includes the following steps:

Industrial Production Methods

Industrial production of iodinated I-131 serum albumin follows similar steps but on a larger scale. The process involves stringent quality control measures to ensure the purity and safety of the final product. The compound is typically produced in sterile, nonpyrogenic, aqueous solutions and stored under refrigerated conditions to maintain its stability .

Mechanism of Action

The mechanism of action of iodinated I-131 serum albumin involves its ability to bind to human serum albumin and distribute uniformly throughout the bloodstream. Upon intravenous injection, the compound is distributed within the intravascular pool and slowly moves to the extravascular space . The radioactive iodine-131 emits beta and gamma radiation, which can be detected using imaging techniques. This allows for the visualization of blood flow and the identification of abnormalities in the circulatory system .

Properties

Molecular Formula

CH3I

Molecular Weight

145.941 g/mol

IUPAC Name

(131I)iodanylmethane

InChI

InChI=1S/CH3I/c1-2/h1H3/i2+4

InChI Key

INQOMBQAUSQDDS-XKBLRHCCSA-N

Isomeric SMILES

C[131I]

Canonical SMILES

CI

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(131I)iodanylmethane
Reactant of Route 2
(131I)iodanylmethane
Reactant of Route 3
(131I)iodanylmethane

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